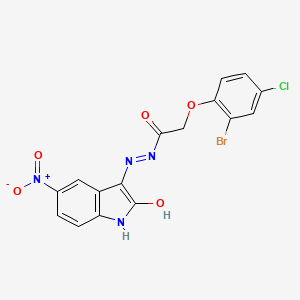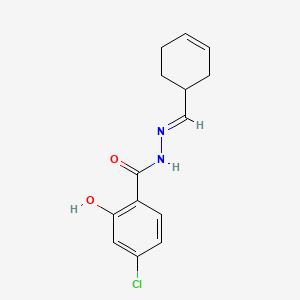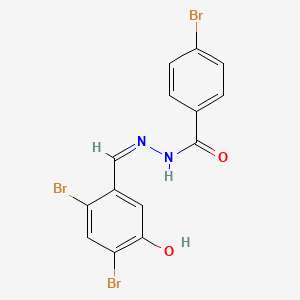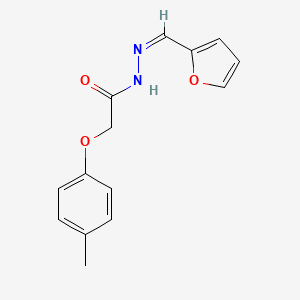![molecular formula C16H11BrN2O2 B3856406 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3856406.png)
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
Descripción general
Descripción
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of anthraquinone derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it is believed that this compound exerts its biological effects by intercalating with DNA and inhibiting DNA replication and transcription. This compound has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit various biochemical and physiological effects. Some of these effects are:
1. DNA intercalation: This compound has been found to intercalate with DNA, which may affect DNA replication and transcription.
2. Inhibition of enzyme activity: This compound has been found to inhibit the activity of various enzymes, including topoisomerases and kinases.
3. Antimicrobial activity: 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
4. Anticancer activity: This compound has been found to exhibit anticancer activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments has several advantages and limitations. Some of the advantages are:
1. This compound is readily available and can be synthesized in good yield.
2. This compound exhibits various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry, pharmacology, and molecular biology.
3. This compound has been extensively studied, and its mechanism of action is well understood.
Some of the limitations of using this compound in lab experiments are:
1. This compound may exhibit cytotoxicity and may affect cell viability, making it difficult to interpret the results of experiments.
2. The use of this compound may require specialized equipment and expertise, making it difficult to use in some labs.
3. The use of this compound may be expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one. Some of these directions are:
1. Further studies on the mechanism of action of this compound, including its interactions with DNA and enzymes.
2. Development of new derivatives of this compound with improved biochemical and physiological properties.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.
4. Studies on the potential applications of this compound in drug discovery and development, including its use as a lead compound for the development of new antimicrobial and anticancer agents.
5. Studies on the potential toxicity of this compound and its derivatives, including their effects on cell viability and organ function.
Conclusion:
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a valuable tool for researchers in the field of biochemistry, pharmacology, and molecular biology. This compound exhibits various biochemical and physiological effects and has been extensively studied for its potential applications in scientific research. The synthesis method of this compound is reliable, and its mechanism of action is well understood. However, the use of this compound in lab experiments may have some limitations, including its potential cytotoxicity and cost. Further research on this compound and its derivatives is needed to fully understand its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry, pharmacology, and molecular biology. Some of the scientific research applications of this compound are:
1. DNA intercalation studies: 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been found to intercalate with DNA, making it a valuable tool for studying DNA structure and function.
2. Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
3. Anticancer activity: 5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
10-(2-bromoethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-7-8-18-11-5-6-12-14-13(11)15(20)9-3-1-2-4-10(9)16(14)21-19-12/h1-6,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZTYDOYYVFAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)NCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)
![N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine](/img/structure/B3856340.png)
![methyl (2S,4R)-4-{[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3856342.png)
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine](/img/structure/B3856351.png)
![1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol](/img/structure/B3856357.png)
![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856363.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B3856382.png)

![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856397.png)
![2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide](/img/structure/B3856398.png)


